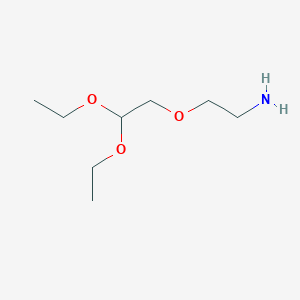
2-(2,2-Diethoxyethoxy)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2,2-Diethoxyethoxy)ethanamine” is a chemical compound with the CAS Number: 76534-71-9 . It has a molecular weight of 177.24 .
Molecular Structure Analysis
The IUPAC name for this compound is “2-(2,2-diethoxyethoxy)ethanamine” and its InChI code is "1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3" . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-(2,2-Diethoxyethoxy)ethanamine” is a solid at room temperature . It should be stored in a refrigerator .
科学的研究の応用
Synthesis of Key Intermediates
- Luo, Chen, Zhang, and Huang (2008) developed a novel synthetic route for 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. This method, starting from 2-nitrochlorobenzene, highlights the role of related compounds in pharmaceutical synthesis (Luo et al., 2008).
Analytical Characterization
- Zuba and Sekuła (2013) reported on the analytical properties of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including methods like GC-EI-MS, LC-ESI-QTOF-MS, and NMR. These studies are crucial for understanding the chemical properties and potential applications of such compounds (Zuba & Sekuła, 2013).
Liquid Chromatography Mass Spectrometry Method Development
- Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method to determine certain N-benzyl phenethylamine derivatives in human serum, highlighting the importance of these methods in toxicological analysis and medical diagnostics (Poklis et al., 2013).
Catalysis in Chemical Reactions
- Nyamato, Ojwach, and Akerman (2016) explored the use of nickel(II) complexes chelated by (amino)pyridine ligands for ethylene oligomerization. This study is significant for understanding the catalytic potential of similar compounds in industrial chemical processes (Nyamato et al., 2016).
Antimicrobial and Antidiabetic Studies
- In 2023, researchers synthesized Schiff bases from 2-(2-methoxyphenoxy)ethanamine for antimicrobial and antidiabetic studies, illustrating the compound's potential in the development of new therapeutic agents (S. G et al., 2023).
Safety and Hazards
特性
IUPAC Name |
2-(2,2-diethoxyethoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7-10-6-5-9/h8H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSLKUDPYPWWCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COCCN)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Diethoxyethoxy)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)
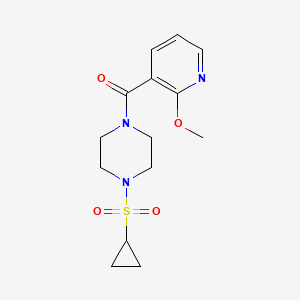
![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)
![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)
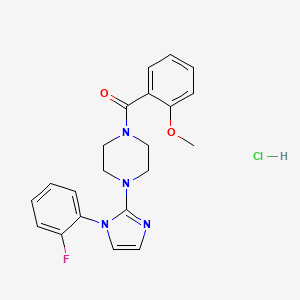
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2380848.png)

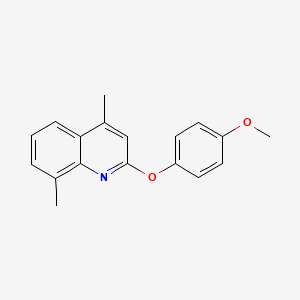
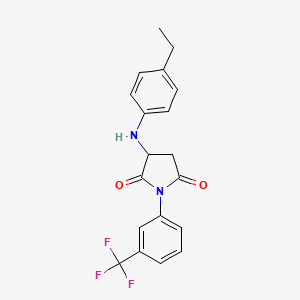
![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)
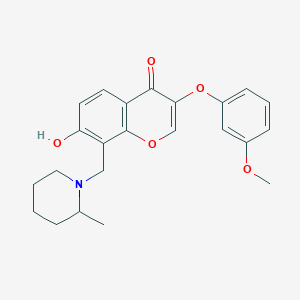
![2-[(4-Bromophenyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2380862.png)